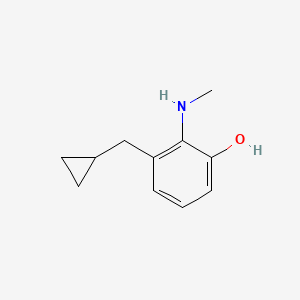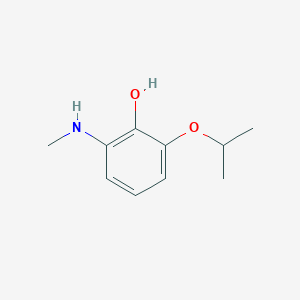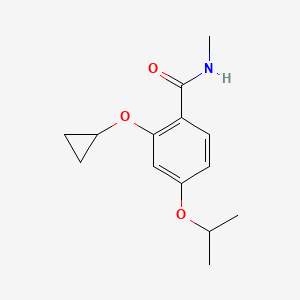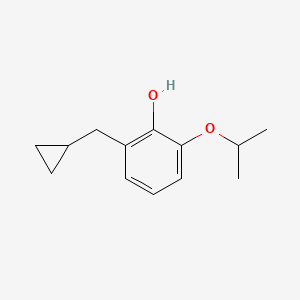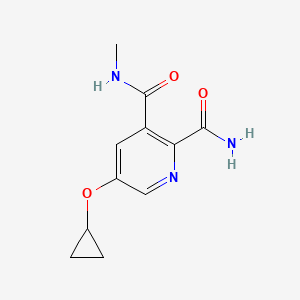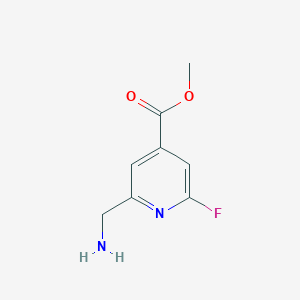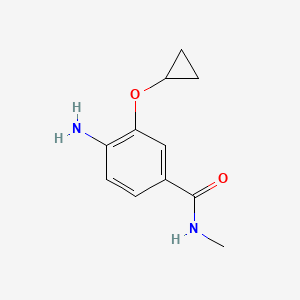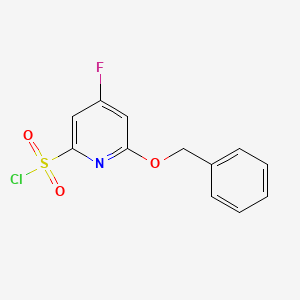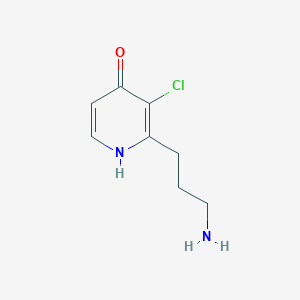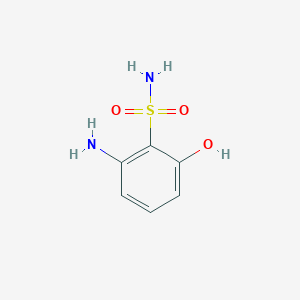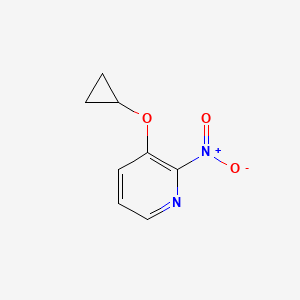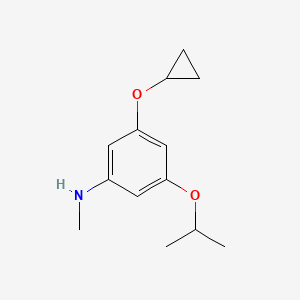
4-Cyclopropoxy-3-isopropyl-5-nitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclopropoxy-3-isopropyl-5-nitropyridine is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of a cyclopropoxy group at the fourth position, an isopropyl group at the third position, and a nitro group at the fifth position on the pyridine ring. The unique arrangement of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-3-isopropyl-5-nitropyridine can be achieved through several synthetic routes. One common method involves the nitration of 4-cyclopropoxy-3-isopropylpyridine. The nitration reaction typically employs a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring.
Another synthetic route involves the cyclopropanation of 3-isopropyl-5-nitropyridine. This reaction can be achieved using cyclopropyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction conditions are optimized to promote the formation of the cyclopropoxy group at the fourth position of the pyridine ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and cyclopropanation processes. These processes are typically carried out in batch or continuous reactors, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, may be employed to isolate and purify the compound.
化学反応の分析
Types of Reactions
4-Cyclopropoxy-3-isopropyl-5-nitropyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy or isopropyl groups are replaced by other functional groups. Common reagents for substitution reactions include alkyl halides and organometallic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.
Substitution: Alkyl halides or organometallic reagents in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of oxides or other oxidation products.
Reduction: Formation of 4-cyclopropoxy-3-isopropyl-5-aminopyridine.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
科学的研究の応用
4-Cyclopropoxy-3-isopropyl-5-nitropyridine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.
Medicine: The compound is explored for its potential therapeutic applications. Its derivatives may serve as lead compounds for the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
作用機序
The mechanism of action of 4-Cyclopropoxy-3-isopropyl-5-nitropyridine involves its interactions with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of key enzymes or the disruption of cellular processes, resulting in the compound’s biological effects. The cyclopropoxy and isopropyl groups may also contribute to the compound’s binding affinity and selectivity for its molecular targets.
類似化合物との比較
4-Cyclopropoxy-3-isopropyl-5-nitropyridine can be compared with other similar compounds, such as:
4-Cyclopropoxy-3-methyl-5-nitropyridine: This compound has a methyl group instead of an isopropyl group at the third position. The presence of the methyl group may result in different chemical and biological properties.
4-Cyclopropoxy-3-isopropyl-5-aminopyridine: This compound has an amino group instead of a nitro group at the fifth position. The amino group can undergo different chemical reactions and may exhibit different biological activities.
4-Cyclopropoxy-3-isopropyl-5-chloropyridine: This compound has a chloro group instead of a nitro group at the fifth position. The chloro group can participate in different substitution reactions and may have different reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activities compared to its analogs.
特性
分子式 |
C11H14N2O3 |
|---|---|
分子量 |
222.24 g/mol |
IUPAC名 |
4-cyclopropyloxy-3-nitro-5-propan-2-ylpyridine |
InChI |
InChI=1S/C11H14N2O3/c1-7(2)9-5-12-6-10(13(14)15)11(9)16-8-3-4-8/h5-8H,3-4H2,1-2H3 |
InChIキー |
CAWYQTDIWSIEAF-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CN=CC(=C1OC2CC2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


